1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride
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Overview
Description
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride is a chemical compound that features a bromopyridine moiety linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 4-ethylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-3-methanol: A related compound with a hydroxymethyl group instead of the piperazine ring.
2-Bromo-5-methylpyridine: Another bromopyridine derivative with a methyl group at a different position.
6-Bromo-2-pyridinecarboxaldehyde: A compound with an aldehyde group instead of the piperazine ring.
Uniqueness
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride is unique due to the presence of both the bromopyridine and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H20BrCl2N3 |
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Molecular Weight |
357.11 g/mol |
IUPAC Name |
1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H18BrN3.2ClH/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11;;/h3-4,9H,2,5-8,10H2,1H3;2*1H |
InChI Key |
GKEQWFICIRVFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)Br.Cl.Cl |
Origin of Product |
United States |
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